N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

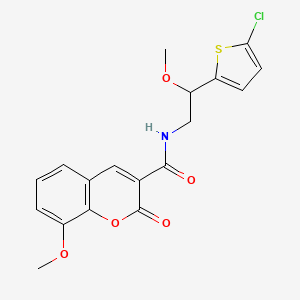

This compound features a 2-oxo-2H-chromene core substituted with a methoxy group at the 8-position and a carboxamide group at the 3-position. The carboxamide side chain is further modified with a 2-methoxyethyl group and a 5-chlorothiophen-2-yl moiety, distinguishing it from simpler chromene derivatives.

Properties

IUPAC Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-8-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO5S/c1-23-12-5-3-4-10-8-11(18(22)25-16(10)12)17(21)20-9-13(24-2)14-6-7-15(19)26-14/h3-8,13H,9H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNABLWNXJSTGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC(C3=CC=C(S3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and chromene intermediates. Common synthetic routes include:

Thiophene Synthesis: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Chromene Synthesis: The chromene moiety can be synthesized through various cyclization reactions, often involving the use of salicylaldehyde derivatives and appropriate nucleophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the chromene carbonyl groups can produce alcohols .

Scientific Research Applications

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices.

Biological Research: Studies explore its interactions with various biological targets, contributing to the understanding of its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The thiophene and chromene moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The compound belongs to the 2-oxo-2H-chromene-3-carboxamide family, which is structurally related to derivatives with variations in:

- Core functional groups: 2-oxo vs. 2-imino (e.g., 8-methoxy-2-imino-2H-chromene-3-carboxylic acid derivatives) .

- Substituent positions : Methoxy at C8 vs. nitro or hydroxyl groups at C5/C8 (e.g., 5-hydroxyl-8-nitro-2H-chromene) .

- Side-chain diversity : Thiophene, thiazole, or morpholine-containing substituents (e.g., N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl) amides) .

Physicochemical Properties

Research Findings and Challenges

- Structural Insights : X-ray crystallography (using SHELX programs ) of related chromenes reveals hydrogen-bonding patterns critical for molecular recognition, as seen in the target compound’s carboxamide group .

- Limitations : Direct bioactivity data for the target compound are absent in the provided evidence. Predictions are based on structural analogues, necessitating further experimental validation.

Biological Activity

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, with CAS number 2034529-44-5, is a synthetic compound belonging to the chromene family. This compound has garnered attention for its potential biological activities, particularly in cancer research and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆ClNO₅S |

| Molecular Weight | 393.8 g/mol |

| Structure | Chemical Structure |

The compound's biological activity is primarily attributed to its ability to interact with various cellular pathways. It exhibits notable effects on cell proliferation and apoptosis, particularly in cancer cells. The mechanism involves the modulation of signaling pathways that govern cell survival and death, making it a candidate for further research in oncological therapies.

Anticancer Activity

Research has indicated that compounds similar to this compound demonstrate significant cytotoxic effects against various cancer cell lines:

- Colon Cancer (HT-29 Cell Line) :

- Exhibited significant activity with an IC₅₀ of approximately 7.98 μM.

- Induced apoptosis through the activation of caspase pathways.

- Leukemia (K562 Cell Line) :

- Showed moderate activity with an IC₅₀ around 9.44 μM.

- Inhibited cell growth by disrupting mitochondrial function and promoting oxidative stress.

Inhibition of Cancer Stem Cells

Recent studies have highlighted the compound's ability to inhibit side population (SP) cells in HT-29 colon cancer stem cells, demonstrating a potential mechanism for targeting cancer stem cell populations that contribute to tumor recurrence and resistance to therapy. The inhibition rate was reported at 87.81 ± 7% .

Study 1: Chromene-Based Compounds

A study published in PubMed analyzed several chromene derivatives, including those related to this compound. The results indicated that these compounds exhibit:

- Significant cytotoxicity against HT-29 and K562 cell lines.

- Mechanisms of action involving apoptosis and cell cycle arrest .

Study 2: Structure Activity Relationship (SAR)

The structure activity relationship (SAR) analysis of chromene derivatives has provided insights into how modifications affect biological activity. The presence of the chlorothiophene moiety appears to enhance the compound's anticancer properties, suggesting that further structural optimization could yield more potent analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.